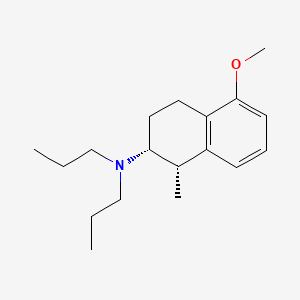

(1S,2R)-5-methoxy-1-methyl-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von UH-232 umfasst folgende Schritte:

Ausgangsmaterial: Die Synthese beginnt mit der Herstellung des Tetralinringsystems.

Methoxylierung: Einführung einer Methoxygruppe in 5-Position des Tetralinrings.

N-Methylierung: Methylierung des Stickstoffatoms.

N-Propylierung: Einführung einer Propylgruppe am Stickstoffatom.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für UH-232 sind in der Literatur nicht gut dokumentiert. Die Synthese umfasst typischerweise Standardverfahren der organischen Synthese, einschließlich der Verwendung geeigneter Lösungsmittel, Katalysatoren und Reinigungsverfahren, um das gewünschte Produkt zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

UH-232 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Oxidation der Methoxygruppe unter Bildung der entsprechenden Chinone.

Reduktion: Reduktion der stickstoffhaltigen funktionellen Gruppen.

Substitution: Substitutionsreaktionen am aromatischen Ring.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Elektrophile aromatische Substitutionsreaktionen mit Reagenzien wie Halogenen oder Nitroverbindungen.

Wichtigste gebildete Produkte

Oxidation: Bildung von Chinonen.

Reduktion: Bildung von sekundären Aminen.

Substitution: Bildung von halogenierten oder nitrosubstituierten Derivaten.

Wissenschaftliche Forschungsanwendungen

UH-232 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeug zur Untersuchung der Struktur-Wirkungs-Beziehung von Dopaminrezeptorliganden verwendet.

Biologie: Untersucht auf seine Auswirkungen auf die Dopaminfreisetzung und den Dopaminstoffwechsel im Gehirn.

Industrie: Wird bei der Entwicklung neuer pharmakologischer Wirkstoffe eingesetzt, die auf Dopaminrezeptoren abzielen.

Wirkmechanismus

UH-232 entfaltet seine Wirkungen durch die Interaktion mit Dopaminrezeptoren. Es wirkt als schwacher partieller Agonist am D3-Subtyp und als Antagonist an D2-Autorezeptoren. Diese doppelte Wirkung führt zur Modulation der Dopaminfreisetzung und des Dopaminstoffwechsels im Gehirn. Die Verbindung hat auch stimulierende Wirkungen und kann die Verhaltenswirkungen von Kokain blockieren .

Wirkmechanismus

UH-232 exerts its effects by interacting with dopamine receptors. It acts as a weak partial agonist at the D3 subtype and an antagonist at D2 autoreceptors. This dual action results in the modulation of dopamine release and metabolism in the brain. The compound also has stimulant effects and can block the behavioral effects of cocaine .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

AJ-76: Das N-Monopropyl-Derivat von UH-232, das ähnliche Wirkungen hat.

7-OH-DPAT: Ein weiterer Dopaminrezeptorligand mit ähnlichen pharmakologischen Eigenschaften.

Amisulprid: Ein Dopaminrezeptorantagonist, der zur Behandlung von Schizophrenie eingesetzt wird.

Rotigotin: Ein Dopaminagonist, der zur Behandlung der Parkinson-Krankheit eingesetzt wird.

Einzigartigkeit von UH-232

UH-232 ist einzigartig durch seine subtypselektive gemischte Agonisten-Antagonisten-Wirkung an Dopaminrezeptoren. Im Gegensatz zu anderen Verbindungen wirkt es als schwacher partieller Agonist am D3-Subtyp und als Antagonist an D2-Autorezeptoren, was es zu einem wertvollen Werkzeug für die Untersuchung der Dopaminrezeptorpharmakologie macht .

Biologische Aktivität

(1S,2R)-5-methoxy-1-methyl-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine, commonly referred to as AJ-76, is a compound of interest due to its dopaminergic antagonist properties. This article explores its biological activity, focusing on its pharmacological effects, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Formula: C15H23NO

- Molecular Weight: 233.349 g/mol

- CAS Number: 85378-82-1

AJ-76 acts primarily as a dopaminergic antagonist , selectively binding to dopamine receptors without activating them. This property is crucial for its potential use in treating disorders related to dopamine dysregulation. The compound exhibits preferential action at several dopamine receptor subtypes with varying affinities:

Neuropharmacological Effects

Research indicates that AJ-76 has significant effects on the central nervous system (CNS). Its antagonistic action on dopamine receptors suggests potential applications in treating:

- Schizophrenia

- Parkinson's Disease

In animal models, AJ-76 has shown efficacy in mitigating symptoms associated with these conditions by modulating dopaminergic signaling pathways.

Antidepressant Properties

Studies have also suggested that compounds similar to AJ-76 may exhibit antidepressant-like effects. The modulation of dopaminergic activity is linked to mood regulation and could provide a basis for further exploration in depressive disorders.

Study on Dopaminergic Activity

A notable study investigated the effects of AJ-76 on locomotor activity in rodents. The compound was administered in varying doses, demonstrating a dose-dependent reduction in hyperactivity induced by stimulants such as amphetamines. This finding supports its potential role in managing conditions characterized by excessive dopaminergic activity .

Data Table: Biological Activity Overview

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Dopaminergic Antagonism | Binds to dopamine receptors without activation | Schizophrenia, Parkinson's Disease |

| Antidepressant Effects | Modulates dopaminergic signaling | Depression |

| Anticancer Properties | Induces apoptosis in cancer cells | Cancer therapy |

Eigenschaften

IUPAC Name |

(1S,2R)-5-methoxy-1-methyl-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO/c1-5-12-19(13-6-2)17-11-10-16-15(14(17)3)8-7-9-18(16)20-4/h7-9,14,17H,5-6,10-13H2,1-4H3/t14-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTOJYCTUJJHANF-WMLDXEAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1CCC2=C(C1C)C=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN(CCC)[C@@H]1CCC2=C([C@@H]1C)C=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70875101 | |

| Record name | (1S,2R)-1,2,3,4-Tetrahydro-5-methoxy-1-methyl-N,N-dipropyl-2-naphthalenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70875101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95999-12-5 | |

| Record name | UH 232 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95999-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | UH-232 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095999125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S,2R)-1,2,3,4-Tetrahydro-5-methoxy-1-methyl-N,N-dipropyl-2-naphthalenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70875101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UH-232 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQYOR9S587 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.